molecular formula C12H12O3 B14595766 5-(Phenylacetyl)oxolan-2-one CAS No. 61599-04-0

5-(Phenylacetyl)oxolan-2-one

Cat. No.: B14595766
CAS No.: 61599-04-0
M. Wt: 204.22 g/mol
InChI Key: NVGJTWBNGKQNQN-UHFFFAOYSA-N
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Description

5-(Phenylacetyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a phenylacetyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylacetyl)oxolan-2-one typically involves the reaction of phenylacetyl chloride with oxolan-2-one under specific conditions. One common method involves the use of anhydrous dichloromethane as a solvent and anhydrous pyridine as a base. The reaction is carried out under an argon atmosphere at low temperatures, followed by stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylacetyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated form.

    Substitution: The phenylacetyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Phenylacetyl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Phenylacetyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The oxolan-2-one ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylacetyl)oxolan-2-one is unique due to the presence of the phenylacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61599-04-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-(2-phenylacetyl)oxolan-2-one

InChI

InChI=1S/C12H12O3/c13-10(11-6-7-12(14)15-11)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

NVGJTWBNGKQNQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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